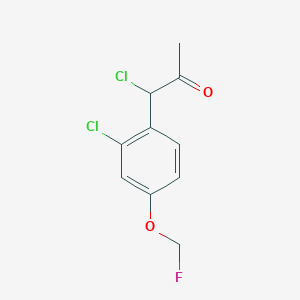
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-(fluoromethoxy)benzene with 1-chloropropan-2-one under specific conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its reactivity, allowing it to interact with enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one include:
1-Chloropropan-2-one: A simpler compound with similar reactivity but lacking the additional functional groups.
2-Chloro-1-(4-fluorophenyl)ethanone: Shares the fluoro and chloro groups but has a different structural arrangement.
1-(4-Chloro-2-fluorophenyl)ethanone: Another related compound with similar functional groups but different positioning.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C10H9Cl2FO2 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-chloro-1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(15-5-13)4-9(8)11/h2-4,10H,5H2,1H3 |
Clé InChI |
LZZNBVMQDMTGAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)OCF)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















